REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH3:12][N:13]([CH3:18])[S:14](Cl)(=[O:16])=[O:15]>C(OCC)(=O)C.CN(C=O)C.CN(C1C=CN=CC=1)C>[CH3:12][N:13]([CH3:18])[S:14]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2)(=[O:16])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)Cl)C
|
Name
|
ethyl acetate DMF
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CN(C)C=O
|
Name
|
|
Quantity
|
1 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 72 h the product was precipitated with ether
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)NC=1C=C2CC(NC2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |